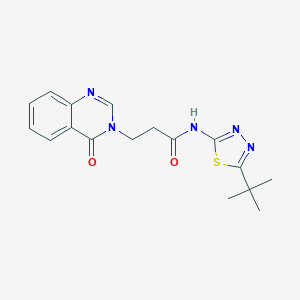
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide” is a synthetic organic compound that belongs to the class of thiadiazoles and quinazolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound combines the properties of both thiadiazole and quinazoline moieties, making it a subject of interest for researchers.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide” typically involves multi-step organic reactions. One possible synthetic route could involve:
Formation of the Thiadiazole Ring: Starting with a suitable precursor, such as a substituted hydrazine and a carbon disulfide derivative, the thiadiazole ring can be formed through cyclization reactions.
Formation of the Quinazoline Ring: The quinazoline moiety can be synthesized from anthranilic acid derivatives through cyclization with formamide or other suitable reagents.
Coupling of the Two Moieties: The final step involves coupling the thiadiazole and quinazoline rings through a suitable linker, such as a propanamide group, using reagents like coupling agents (e.g., EDC, DCC) under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and purification techniques like crystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the tert-butyl group or the thiadiazole ring.
Reduction: Reduction reactions could target the quinazoline ring or the amide group.
Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
科学研究应用
Chemistry
Catalysis: The compound could be used as a ligand in coordination chemistry for catalysis.
Material Science:
Biology
Antimicrobial Activity: Thiadiazole and quinazoline derivatives are known for their antimicrobial properties, and this compound could be explored for similar activities.
Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.
Medicine
Drug Development: The compound could be investigated for its potential as a therapeutic agent, particularly in cancer or infectious diseases.
Industry
Agriculture: Possible use as a pesticide or herbicide due to its biological activity.
Pharmaceuticals: Use in the synthesis of other bioactive compounds or as an intermediate in drug production.
作用机制
The mechanism of action of “N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide” would depend on its specific biological target. Potential mechanisms include:
Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.
Receptor Modulation: Interaction with cellular receptors, leading to modulation of signaling pathways.
DNA Intercalation: Insertion between DNA base pairs, affecting DNA replication and transcription.
相似化合物的比较
Similar Compounds
Thiadiazole Derivatives: Compounds like 2-amino-1,3,4-thiadiazole and 2-mercapto-1,3,4-thiadiazole.
Quinazoline Derivatives: Compounds like 4-aminoquinazoline and 2-methylquinazoline.
Uniqueness
The uniqueness of “N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide” lies in its combined structure, which may confer unique biological activities and chemical properties not observed in its individual components.
属性
CAS 编号 |
801228-04-6 |
|---|---|
分子式 |
C17H19N5O2S |
分子量 |
357.4g/mol |
IUPAC 名称 |
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-(4-oxoquinazolin-3-yl)propanamide |
InChI |
InChI=1S/C17H19N5O2S/c1-17(2,3)15-20-21-16(25-15)19-13(23)8-9-22-10-18-12-7-5-4-6-11(12)14(22)24/h4-7,10H,8-9H2,1-3H3,(H,19,21,23) |
InChI 键 |
ATOWUYYBJVGZJH-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=NN=C(S1)NC(=O)CCN2C=NC3=CC=CC=C3C2=O |
规范 SMILES |
CC(C)(C)C1=NN=C(S1)NC(=O)CCN2C=NC3=CC=CC=C3C2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















